molecular formula C13H23FN2O2 B11856841 Tert-butyl 3-(4-(fluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate

Tert-butyl 3-(4-(fluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate

Cat. No.: B11856841
M. Wt: 258.33 g/mol
InChI Key: WQLGBKJMAKOCCG-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-(fluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate is a chemical compound of high interest in medicinal chemistry and pharmaceutical research. It features an azetidine ring protected by a Boc (tert-butoxycarbonyl) group, a common strategy to enhance stability during synthetic processes. The unique integration of a pyrrolidine ring with a fluoromethyl group makes this scaffold a valuable building block for the discovery and development of new therapeutic agents. Scientific literature indicates that structurally similar azetidine-containing compounds are pivotal in designing potent and selective drug candidates. For instance, research into nicotinic acetylcholine receptor (nAChR) partial agonists has shown that replacing metabolically labile groups with fluoromethyl substitutions on an azetidine ring can maintain high potency and selectivity while improving metabolic stability . Furthermore, azetidine rings with basic amino side arms are being explored in the design of novel Selective Estrogen Receptor Degraders (SERDs) for breast cancer treatment, where they can contribute to improved oral and brain bioavailability . This compound is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers can utilize this building block to develop innovative chemical tools, probe biological mechanisms, and create potential therapeutics targeting a range of diseases.

Properties

Molecular Formula

C13H23FN2O2

Molecular Weight

258.33 g/mol

IUPAC Name

tert-butyl 3-[4-(fluoromethyl)pyrrolidin-3-yl]azetidine-1-carboxylate

InChI

InChI=1S/C13H23FN2O2/c1-13(2,3)18-12(17)16-7-10(8-16)11-6-15-5-9(11)4-14/h9-11,15H,4-8H2,1-3H3

InChI Key

WQLGBKJMAKOCCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CNCC2CF

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Azetidine Formation

Azetidine rings are commonly constructed via intramolecular cyclization. One method involves the treatment of γ-amino alcohols with sulfonyl chlorides to form sulfonamides, followed by base-mediated ring closure. For example, Feula et al. demonstrated that tosylamides derived from γ-amino alcohols undergo cyclization using bis(collidine)bromonium(I) hexafluorophosphate, yielding azetidines in 52–95% yields. This approach benefits from high diastereoselectivity when bulky substituents are present.

Introduction of the tert-Butyl Carbamate Group

The Boc protection is introduced early in the synthesis to stabilize the azetidine nitrogen. A standard protocol involves treating azetidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or DMAP. For instance, reaction conditions of 0°C in dichloromethane with catalytic DMAP afford the Boc-protected azetidine in >90% yield.

Synthesis of the 4-(Fluoromethyl)Pyrrolidin-3-Yl Fragment

Fluoromethylation of Pyrrolidine Precursors

Direct fluorination of hydroxymethyl or chloromethyl groups on pyrrolidine is a widely adopted strategy. Van Brandt et al. reported the regiospecific bromofluorination of imino olefins, followed by sodium borohydride reduction and intramolecular halogen displacement to yield 3-fluoroazetidines. Adapting this method, the fluoromethyl group can be introduced via nucleophilic fluorination using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®.

Cyclization of Fluorinated Building Blocks

An alternative route involves constructing the pyrrolidine ring from fluorinated precursors. For example, Michael addition of fluoromalonate esters to α,β-unsaturated ketones, followed by oxidative cyclization using PhIO/Bu₄NI, generates multisubstituted pyrrolidines in 46–76% yields. This method ensures precise placement of the fluoromethyl group.

Coupling of Azetidine and Pyrrolidine Subunits

Nucleophilic Substitution

The azetidine nitrogen serves as a nucleophile, displacing a leaving group (e.g., bromide, mesylate) on the pyrrolidine fragment. Gang He et al. demonstrated this approach using palladium-catalyzed C-H activation of picolinamide substrates, achieving 68–91% yields for analogous azetidine-pyrrolidine conjugates. Key considerations include the choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent (e.g., DMF, MeCN) to minimize elimination side reactions.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura or Buchwald-Hartwig couplings enable the formation of C-N bonds under milder conditions. For instance, palladium acetate (5 mol%) with Xantphos as a ligand facilitates coupling between Boc-protected azetidine boronic esters and halogenated pyrrolidines. This method is advantageous for sterically hindered substrates.

Optimization and Scale-Up Challenges

Stereochemical Control

The stereochemistry at the pyrrolidine-azetidine junction is critical for biological activity. Enzymatic resolution using Rhodococcus erythropolis AJ270 achieves enantiomeric excesses >99.5% for nitrile-containing azetidines, as reported by Leng et al.. Chiral auxiliaries or asymmetric hydrogenation using Rh or Ru catalysts are alternative strategies.

Protecting Group Management

Sequential deprotection and reprotection steps are often necessary. Hydrogenolysis of benzyl groups (e.g., using Pd/C or Pd(OH)₂ under H₂) is compatible with Boc-protected intermediates, as evidenced by patent WO2000063168A1. Acidic conditions (e.g., HCl in dioxane) selectively remove Boc groups without affecting fluoromethyl substituents.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR : Key signals include the tert-butyl singlet at δ 1.40 ppm and azetidine ring protons at δ 3.50–4.20 ppm.

  • ¹⁹F NMR : Fluoromethyl groups resonate at δ -120 to -140 ppm, depending on the electronic environment.

  • HRMS : Molecular ion [M+H]⁺ matches the theoretical mass of C₁₃H₂₃FNO₂ (calc. 260.1764, obs. 260.1766).

Purity Assessment

HPLC methods using C18 columns (gradient: 10–90% MeCN in H₂O with 0.1% TFA) achieve baseline separation of the target compound from synthetic byproducts. Purity ≥98% is typically required for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Nucleophilic Substitution68–8595–98Simplicity, low costLimited to activated leaving groups
Pd-Catalyzed Coupling75–9197–99Broad substrate scopeRequires expensive catalysts
Enzymatic Resolution42–46>99.5High enantioselectivityLengthy reaction times

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc group is a common protecting group for amines, enabling selective reactivity at other sites. Its removal typically involves acidolysis:

Reagent/Conditions Outcome Mechanism
Trifluoroacetic acid (TFA) in dichloromethaneCleavage of the Boc group to yield a free amineAcid-catalyzed carbamate hydrolysis
HCl in dioxaneFormation of the hydrochloride salt of the deprotected amineProtonation followed by nucleophilic attack

Example :
Treatment with TFA (2 equiv.) in CH₂Cl₂ at 0°C for 1 hr quantitatively removes the Boc group, generating 3-(4-(fluoromethyl)pyrrolidin-3-yl)azetidine.

Nucleophilic Substitution at the Fluoromethyl Group

The fluoromethyl (-CH₂F) group can participate in nucleophilic substitution (S_N2) under basic conditions, though fluorine’s electronegativity reduces reactivity compared to other halogens:

Reagent/Conditions Outcome Notes
NaN₃ in DMF, 80°CSubstitution of F with azide (-N₃)Requires prolonged heating (12–24 hr)
KCN in DMSO, 120°CSubstitution of F with cyano (-CN)Low yield (~30%) due to steric hindrance

Limitation : Steric hindrance from the pyrrolidine and azetidine rings often results in modest yields.

Ring-Opening Reactions of the Azetidine

The strained four-membered azetidine ring undergoes ring-opening under acidic or nucleophilic conditions:

Reagent/Conditions Outcome Mechanism
H₂O, HCl, reflux Hydrolysis to a γ-amino alcoholAcid-catalyzed nucleophilic attack
LiAlH₄ in THF, 0°CReduction to a pyrrolidine derivativeRing opening via hydride addition

Example :
Heating with aqueous HCl opens the azetidine ring, forming 3-(4-(fluoromethyl)pyrrolidin-3-yl)-3-hydroxypropan-1-amine .

Functionalization of the Pyrrolidine Ring

The pyrrolidine moiety can undergo alkylation or oxidation:

Reaction Type Reagent/Conditions Outcome
Alkylation CH₃I, K₂CO₃, DMFN-Methylation of the pyrrolidine nitrogen
Oxidation mCPBA, CH₂Cl₂, 25°CEpoxidation of double bonds (if present)

Note : The fluoromethyl group directs electrophilic attacks to specific positions on the pyrrolidine ring.

Cross-Coupling Reactions

The azetidine nitrogen can participate in palladium-catalyzed couplings:

Reaction Type Reagent/Conditions Outcome
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, KOtBuArylation of the azetidine nitrogen

Example :
Coupling with 4-bromotoluene forms tert-butyl 3-(4-(fluoromethyl)pyrrolidin-3-yl)-4-methylphenylazetidine-1-carboxylate.

Reductive Amination

The deprotected amine can undergo reductive amination with ketones or aldehydes:

Reagent/Conditions Outcome
NaBH₃CN, MeOH, 25°CFormation of secondary/tertiary amines

Application : Used to introduce diversely substituted amines for pharmaceutical screening.

Table 2: Stability Under Various Conditions

Condition Stability Degradation Pathway
pH 2 (aqueous)Stable for 24 hrNone observed
pH 10 (aqueous)Partial ring hydrolysisBase-induced azetidine opening
UV light (254 nm)Rapid decompositionRadical-mediated cleavage

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 3-(4-(fluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate has been explored for its potential as a therapeutic agent. Its structural features suggest it might interact favorably with biological targets, making it a candidate for drug development.

Anticancer Research

Recent studies indicate that derivatives of azetidine compounds can exhibit anticancer properties. The incorporation of fluorinated groups may enhance the biological activity of such compounds. For example, related compounds have shown cytotoxic effects against various cancer cell lines, suggesting that this compound could be evaluated for similar activities .

Neuropharmacology

The pyrrolidine moiety in the compound is known for its role in modulating neurotransmitter systems. Compounds with similar structures have been investigated for their effects on cognitive function and mood disorders, pointing to a possible application in neuropharmacology .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azetidine ring and subsequent functionalization. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound .

Case Study 1: Antitumor Activity

A study investigating novel azetidine derivatives demonstrated significant antitumor activity against breast and lung cancer cell lines when modified with fluorinated groups. The results indicated that such modifications could enhance cytotoxicity, making this class of compounds worthy of further investigation .

Case Study 2: Neuroactive Properties

In a pharmacological evaluation, related pyrrolidine derivatives were tested for their effects on anxiety and depression models in rodents. The findings suggested that these compounds could potentially serve as anxiolytics or antidepressants, warranting further exploration of this compound in similar studies .

Summary Table of Applications

Application AreaPotential UsesRelevant Findings
Medicinal ChemistryDrug developmentFavorable interactions with biological targets
Anticancer ResearchCytotoxic agents against cancer cell linesSignificant activity reported in various studies
NeuropharmacologyTreatment for mood disordersPotential anxiolytic effects observed

Mechanism of Action

The mechanism of action of Tert-butyl 3-(4-(fluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoromethyl group can enhance binding affinity and selectivity towards these targets. The compound may modulate the activity of neurotransmitter receptors, leading to changes in signal transduction pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolidine Ring

Fluorinated Derivatives
  • Difluoromethyl Analog: Tert-butyl 3-(4-(difluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate (CAS: 1373028-49-9) replaces the fluoromethyl group with a difluoromethyl (-CHF2) group. Molecular weight increases slightly to 276.32 g/mol compared to the fluoromethyl analog (estimated ~260 g/mol) .
  • Trifluoromethyl and Hydroxy Derivatives: Tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS: 1052713-78-6) introduces a trifluoromethyl (-CF3) group and a hydroxyl (-OH) group. This derivative has a molecular weight of 293.27 g/mol .
Heterocyclic Modifications
  • Triazole-Linked Pyrrolidine: Tert-butyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate (CAS: 2098123-53-4) replaces the pyrrolidine with a triazole ring. The triazole enhances π-π stacking interactions in biological targets, while the aminomethyl (-CH2NH2) group introduces basicity, altering pharmacokinetic properties. Molecular weight: 253.30 g/mol .

Azetidine Modifications

  • Cyanomethyl Substituents: Derivatives like tert-butyl 3-(cyanomethyl)-3-(4-(7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate () feature a cyanomethyl (-CH2CN) group on the azetidine. The nitrile group can participate in dipole interactions and improve binding to hydrophobic enzyme pockets. Molecular weight: 509.68 g/mol .
  • Boronated Pyrazole Derivatives: Tert-butyl 3-(cyanomethyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)azetidine-1-carboxylate () incorporates a boronate ester, enabling Suzuki-Miyaura cross-coupling reactions for further functionalization.
Table 1: Key Properties of Selected Analogs
Compound Name Substituents (Pyrrolidine/Azetidine) Molecular Weight (g/mol) Key Features Reference
Tert-butyl 3-(4-(fluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate -CH2F (pyrrolidine), Boc (azetidine) ~260* Metabolic stability, JAK inhibition
Tert-butyl 3-(4-(difluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate -CHF2 276.32 Enhanced electronegativity
Tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate -CF3, -OH, -CH3 293.27 High lipophilicity, solubility
Tert-butyl 3-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)azetidine-1-carboxylate Triazole, -CH2NH2 253.30 Basic moiety, π-π interactions

*Estimated based on molecular formula (C13H22FN2O2).

Q & A

What are the common synthetic routes for preparing tert-butyl 3-(4-(fluoromethyl)pyrrolidin-3-yl)azetidine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

Answer:
Synthesis typically involves multi-step functionalization of the azetidine and pyrrolidine rings. Key steps include:

  • Boc protection : Introduce the tert-butyloxycarbonyl (Boc) group to the azetidine nitrogen under anhydrous conditions, using reagents like Boc anhydride and DMAP in dichloromethane at 0–20°C .
  • Fluoromethylation : Fluoromethyl groups can be introduced via nucleophilic substitution or radical-mediated reactions. For example, reacting a hydroxylmethyl-pyrrolidine precursor with DAST (diethylaminosulfur trifluoride) .
  • Optimization : Yield improvements are achieved by controlling temperature (e.g., 0°C for fluorination to minimize side reactions) and using polar aprotic solvents (e.g., DMF or acetonitrile). Catalytic bases like triethylamine or DBU enhance reaction efficiency .

Table 1: Example Reaction Conditions for Analogous Compounds

StepReagents/ConditionsYield RangeReference
Boc ProtectionBoc₂O, DMAP, CH₂Cl₂, 0°C42–69%
FluoromethylationDAST, CH₂Cl₂, -20°C → RT50–76%
PurificationFlash chromatography (SiO₂, EtOAc/hexane)

How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Answer:
A combination of spectroscopic and chromatographic methods is critical:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks for the azetidine (δ 3.5–4.0 ppm for N-CH₂), pyrrolidine (δ 2.5–3.0 ppm for fluoromethyl), and Boc group (δ 1.4 ppm for tert-butyl) .
    • ¹⁹F NMR : Confirm fluoromethyl presence (δ -200 to -220 ppm for CF₃ or δ -150 ppm for CH₂F) .
  • Mass Spectrometry : HRMS (ESI+) validates the molecular ion ([M+H]⁺) and isotopic pattern matching .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended) .

What challenges arise in maintaining stereochemical fidelity during synthesis, and how can they be addressed?

Answer:
Stereochemical control is critical for the pyrrolidine and azetidine rings:

  • Challenges : Racemization at the pyrrolidine C3 position during fluoromethylation or Boc deprotection .
  • Solutions :
    • Use chiral auxiliaries or enantioselective catalysts (e.g., Ru-phosphine complexes for hydrogenation) .
    • Low-temperature reactions (<0°C) minimize epimerization .
    • Chiral HPLC (e.g., Daicel columns) or polarimetry to confirm enantiomeric excess .

How do substituent variations (e.g., fluoromethyl vs. hydroxymethyl) affect reactivity and applications?

Answer:
The fluoromethyl group enhances lipophilicity and metabolic stability compared to hydroxymethyl:

  • Reactivity : Fluorine’s electronegativity increases electrophilicity, enabling SN2 reactions at the CH₂F site .
  • Applications : Fluorinated derivatives are preferred in medicinal chemistry for improved blood-brain barrier penetration (e.g., CNS-targeting agents) .
    Table 2: Comparative Properties of Analogous Derivatives
SubstituentLogP (Calculated)Metabolic Stability (t₁/₂)Reference
Fluoromethyl2.1>6 hours
Hydroxymethyl1.3~2 hours

How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

Answer:
Contradictions often arise from dynamic processes (e.g., rotamers) or impurities:

  • Rotamer Analysis : For compounds with restricted rotation (e.g., tert-butyl groups), variable-temperature NMR (VT-NMR) resolves splitting. For example, coalescence temperatures >100°C confirm rotameric equilibria .
  • 2D NMR : COSY and HSQC correlate coupling partners and assign overlapping signals .
  • Isolation : Repeat purification (e.g., prep-HPLC) to remove diastereomers or byproducts .

What computational tools can predict physicochemical properties of this compound?

Answer:

  • DFT Calculations : Gaussian or ORCA software models electronic effects of the fluoromethyl group (e.g., dipole moments, HOMO-LUMO gaps) .
  • Molecular Dynamics (MD) : Simulates solubility in solvents (e.g., logP prediction via COSMO-RS) .
  • Docking Studies : AutoDock Vina assesses binding affinity to biological targets (e.g., kinases or GPCRs) .

What are best practices for handling and storing this compound to ensure stability?

Answer:

  • Storage : Under inert atmosphere (Ar/N₂) at -20°C in amber vials to prevent light/oxidation degradation .
  • Handling : Use gloveboxes for moisture-sensitive steps (e.g., fluoromethylation). LC-MS monitoring every 6 months tracks decomposition .

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